molecular formula C18H12F2N4O2 B11198697 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11198697
M. Wt: 354.3 g/mol
InChI Key: QKTMBVNRNQGRQV-UHFFFAOYSA-N
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Description

The compound 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole core One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole: can be compared with other oxadiazole derivatives, such as:

    5-Phenyl-1,3,4-oxadiazole: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

    5-(4-Fluorophenyl)-1,3,4-oxadiazole:

    5-(3-Methylphenyl)-1,3,4-oxadiazole: The presence of a methyl group influences its chemical behavior and interactions.

The unique combination of fluorine and methyl groups in This compound

Properties

Molecular Formula

C18H12F2N4O2

Molecular Weight

354.3 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H12F2N4O2/c1-10-6-7-11(8-14(10)20)18-23-22-16(25-18)9-15-21-17(24-26-15)12-4-2-3-5-13(12)19/h2-8H,9H2,1H3

InChI Key

QKTMBVNRNQGRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4F)F

Origin of Product

United States

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